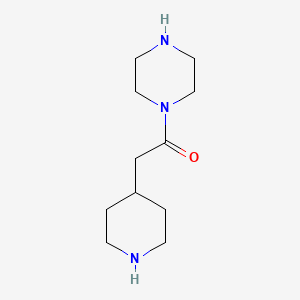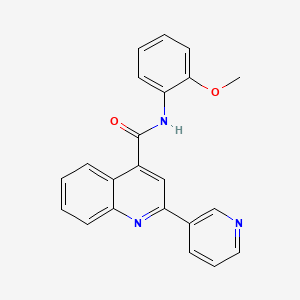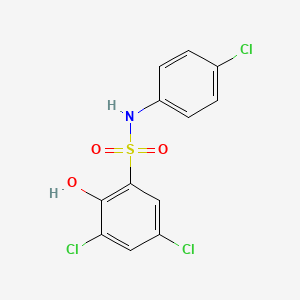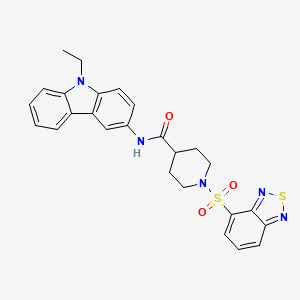![molecular formula C10H7Cl5N2O3 B7464681 2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, commonly known as TCAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCAH is a hydrazide derivative of dicamba, an herbicide that is widely used in agriculture. TCAH has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of TCAH is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in fungal and bacterial cells. TCAH has been found to inhibit the activity of key enzymes involved in cell wall synthesis and DNA replication, leading to cell death. TCAH has also been shown to disrupt the proton gradient across the cell membrane, leading to the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects:
TCAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TCAH can inhibit the growth and proliferation of various fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. In vivo studies have shown that TCAH can reduce the severity of fungal and bacterial infections in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TCAH is its potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new drugs and therapies. TCAH is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of TCAH is its potential toxicity, which can limit its use in certain applications. Further studies are needed to determine the safety and efficacy of TCAH in various contexts.
Orientations Futures
There are several future directions for research on TCAH. One area of interest is the development of new antifungal and antibacterial agents based on the structure of TCAH. Researchers are also exploring the potential use of TCAH in the treatment of cancer, as well as its potential use as a pesticide in agriculture. Further studies are needed to elucidate the mechanism of action of TCAH and to determine its safety and efficacy in various contexts.
Méthodes De Synthèse
TCAH can be synthesized through a multistep process starting from commercially available dicamba. The first step involves the conversion of dicamba to its acid chloride derivative, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the acetylation of the hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The purity of the final product can be enhanced through recrystallization.
Applications De Recherche Scientifique
TCAH has been extensively studied for its potential applications in various fields. One of the most promising areas of research is the development of new antifungal and antibacterial agents. TCAH has been found to exhibit potent activity against a wide range of fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been investigated for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5N2O3/c11-5-1-2-7(6(12)3-5)20-4-8(18)16-17-9(19)10(13,14)15/h1-3H,4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECQFFUFZBEEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)



![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)


